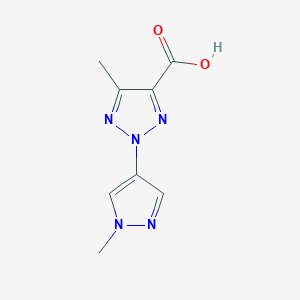

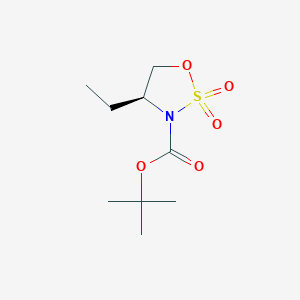

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid” is a versatile material used in scientific research. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .

Synthesis Analysis

The synthesis of triazole compounds, which include “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis

Triazole compounds, including “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

Pyrazole nucleus, a part of “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Applications De Recherche Scientifique

Pharmacology

EN300-2010579: has been explored for its potential in pharmacology, particularly due to the triazole core’s ability to bind with various enzymes and receptors. This interaction suggests its use in developing new classes of antibacterial agents to combat multidrug-resistant pathogens .

Medicinal Chemistry

In medicinal chemistry, EN300-2010579 could be utilized for the synthesis of new drug molecules. The triazole moiety is a common feature in drugs with a wide range of therapeutic activities, including antifungal, antidepressant, and antihypertensive properties .

Drug Discovery

The compound’s structure makes it a candidate for drug discovery, where it could be used in the synthesis of novel molecules with potential therapeutic benefits. Its triazole ring can be modified to enhance drug affinity, selectivity, and metabolic stability .

Organic Synthesis

EN300-2010579: can play a role in organic synthesis, acting as a building block for creating complex organic compounds. Its reactive carboxylic acid group allows for various chemical transformations, making it a versatile reagent .

Polymer Chemistry

The carboxylic acid group in EN300-2010579 makes it suitable for polymer chemistry applications. It can be involved in creating polymers with specific properties or as a monomer in polymerization reactions .

Supramolecular Chemistry

EN300-2010579: could be used in supramolecular chemistry for the design of molecular receptors and the creation of self-assembling structures. Its ability to form non-covalent interactions can lead to the development of new materials with unique properties .

Chemical Biology

In chemical biology, EN300-2010579 might be used as a tool for understanding biological processes at the molecular level. It could serve as a probe or a linker in the study of proteins, nucleic acids, and other biomolecules .

Materials Science

Finally, EN300-2010579 could find applications in materials science, particularly in the development of new materials with desired chemical and physical properties. Its molecular structure could be key in designing materials for specific applications .

Mécanisme D'action

Target of Action

Triazole compounds, such as 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

The mode of action of triazole compounds is often attributed to their ability to bind to various enzymes and receptors This binding can alter the function of these targets, leading to changes in cellular processes

Biochemical Pathways

Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities . .

Propriétés

IUPAC Name |

5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXWMKHFDAZRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)

![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)

![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)